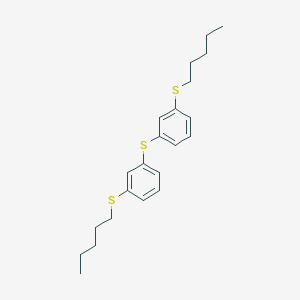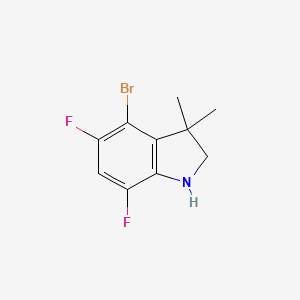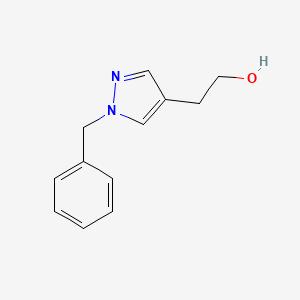![molecular formula C6H10O2 B13345544 7-Oxabicyclo[4.1.0]heptan-3-ol CAS No. 2461-22-5](/img/structure/B13345544.png)
7-Oxabicyclo[4.1.0]heptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptan-3-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method allows for the creation of the bicyclic structure with high stereoselectivity . Another common method involves the oxidation of cyclohexene by dendritic complexes .
Industrial Production Methods
Industrial production methods for 7-Oxabicyclo[41The Diels-Alder reaction is particularly useful for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one and other substituted bicyclic compounds .
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptan-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including those involved in cell signaling and metabolism . The oxygen bridge in its structure plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
3-hydroxy-5,6-epoxy-β-ionol: A compound with a similar structure but different functional groups and properties.
Uniqueness
7-Oxabicyclo[4.1.0]heptan-3-ol is unique due to its specific oxygen bridge and hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2461-22-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C6H10O2/c7-4-1-2-5-6(3-4)8-5/h4-7H,1-3H2 |
InChI Key |
OULAQVCZRNCPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine](/img/structure/B13345465.png)
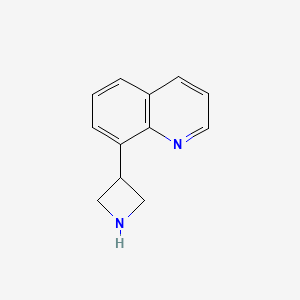
![5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13345491.png)
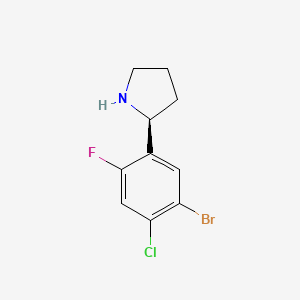
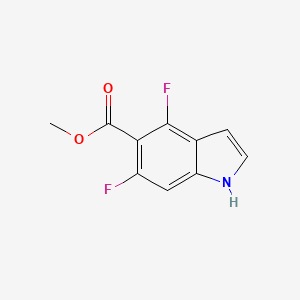
![2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene](/img/structure/B13345509.png)

![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)
